Einecs 301-950-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94087-58-8 |

|---|---|

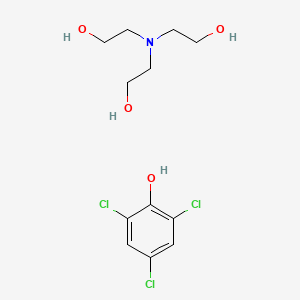

Molecular Formula |

C12H18Cl3NO4 |

Molecular Weight |

346.6 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trichlorophenol |

InChI |

InChI=1S/C6H3Cl3O.C6H15NO3/c7-3-1-4(8)6(10)5(9)2-3;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2 |

InChI Key |

YJCCMXZXCGXXAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Cl.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Physico-chemical Properties of Dimethyl (2-acetoxyethyl)phosphonate (Einecs 254-301-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user-provided EINECS number 301-950-1 could not be definitively identified. This document pertains to the structurally similar and closely related EC number 254-301-9, which corresponds to the chemical substance Dimethyl (2-acetoxyethyl)phosphonate (CAS: 39118-50-8). All data presented herein is for this latter substance.

Core Physico-chemical Properties

Dimethyl (2-acetoxyethyl)phosphonate is a colorless, clear liquid. A comprehensive summary of its key physico-chemical properties is presented in Table 1. This data has been compiled from various chemical databases and registration dossiers, providing a robust foundation for research and development applications.

Table 1: Summary of Quantitative Physico-chemical Data for Dimethyl (2-acetoxyethyl)phosphonate

| Property | Value | Units | Notes |

| Molecular Formula | C6H13O5P | - | |

| Molecular Weight | 196.14 | g/mol | |

| Boiling Point | 260.4 | °C | At 760 mmHg. An alternative boiling point is reported as 104-105 °C at 5 Torr.[1][2] |

| Melting Point | Not Available | °C | |

| Density | 1.167 - 1.21 | g/cm³ | Multiple values have been reported within this range.[2][3] |

| Vapor Pressure | 0.0123 | mmHg | At 25°C.[2][3] |

| Water Solubility | 185.2 | g/L | At 20°C. The solubility at 10°C is 158.8 g/L. |

| Log P (Octanol/Water Partition Coefficient) | -0.6 | - | This value is a computed estimate, suggesting the substance is hydrophilic. |

| Flash Point | 125.3 | °C | [2][3] |

| Refractive Index | 1.414 - 1.437 | - | |

| Dissociation Constant (pKa) | Not Available | - |

Experimental Protocols

Detailed experimental protocols for all listed physico-chemical properties are not publicly available. However, the methodology for determining water solubility has been documented according to a standardized guideline.

Water Solubility Determination

The water solubility of Dimethyl (2-acetoxyethyl)phosphonate was determined following the OECD Test Guideline 105 , specifically using the Flask Method . This method is suitable for substances with solubilities greater than 10⁻² g/L.

Principle of the Method: A surplus of the test substance is agitated in water at a predetermined temperature until a state of equilibrium is achieved. The resulting saturated solution is then separated from the undissolved substance, and the concentration of the dissolved substance is measured using a suitable analytical technique.

Brief Protocol Outline:

-

Preliminary Test: A preliminary test is conducted to approximate the water solubility and to determine the necessary equilibration time.

-

Equilibration: An excess amount of Dimethyl (2-acetoxyethyl)phosphonate is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient duration to reach saturation.

-

Phase Separation: The saturated aqueous solution is carefully separated from the undissolved solid phase. This is typically achieved through centrifugation or filtration.

-

Concentration Analysis: The concentration of Dimethyl (2-acetoxyethyl)phosphonate in the clear aqueous phase is determined using a validated analytical method.

Visualizations

Experimental Workflow: Water Solubility Determination (OECD 105, Flask Method)

Caption: Workflow for determining water solubility via the Flask Method (OECD 105).

Signaling Pathways

A thorough review of the scientific literature and chemical databases did not yield any specific information on the involvement of Dimethyl (2-acetoxyethyl)phosphonate in biological signaling pathways or its direct application as a therapeutic agent in drug development. While phosphonates as a class are recognized for their ability to mimic phosphate groups and have been utilized in the design of enzyme inhibitors and antiviral prodrugs, no such data was found for this particular compound.[4][5][6] Therefore, a signaling pathway diagram cannot be provided at this time. Researchers investigating this compound are encouraged to explore its potential biological activities.

References

- 1. OECD 105 - Phytosafe [phytosafe.com]

- 2. oecd.org [oecd.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

A Technical Overview of 2,4,6-Trichlorophenol and 2,2',2''-Nitrilotriethanol: Properties, Hazards, and Safety Protocols

For the attention of researchers, scientists, and drug development professionals, this document provides a technical overview of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol. Detailed synthesis and purification protocols for 2,4,6-trichlorophenol are not provided due to the hazardous nature of this compound and to prevent the misuse of such information. This guide focuses on the chemical properties, industrial applications, and critical safety information for handling these substances in a research and development setting.

Section 1: 2,4,6-Trichlorophenol (TCP)

Properties and Characteristics

2,4,6-Trichlorophenol (TCP) is a chlorinated phenol that presents as a clear to yellowish crystalline solid with a potent phenolic odor.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Cl₃O |

| Molar Mass | 197.45 g/mol |

| Appearance | Yellowish-white lumps or powder[1] |

| Melting Point | 69.5 °C[1] |

| Boiling Point | 249 °C[1] |

| Solubility in Water | 0.069 g/100 g H₂O[1] |

| Density | 1.4901 g/cm³ at 75 °C[1] |

TCP is poorly soluble in water but shows greater solubility in organic solvents like ethanol, acetone, and chloroform.[2] Upon heating, it decomposes and can release toxic and corrosive fumes, such as hydrogen chloride and chlorine.[1]

Industrial and Historical Applications

Historically, 2,4,6-trichlorophenol has been utilized in several industrial and commercial applications, though its use has declined due to health and environmental concerns.[3] These applications include:

-

Chemical Intermediate: It has served as a precursor in the production of other chemicals, including higher chlorinated phenols like pentachlorophenol.[3]

-

Biocide: It has been employed as a fungicide, herbicide, insecticide, and germicide.[1][4]

-

Preservative: TCP has been used as a wood preservative and as an anti-mildew agent for leather, glues, and textiles.[3]

Health Hazards and Toxicology

2,4,6-Trichlorophenol is a hazardous substance and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[1]

Acute Exposure:

-

Inhalation: Breathing in TCP can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[5]

-

Skin and Eye Contact: Direct contact can cause severe irritation and burns to the skin and eyes, with a risk of possible eye damage.[5]

-

Ingestion: Swallowing TCP can be harmful and may cause a burning sensation, vomiting, and diarrhea.[6] High levels of exposure can lead to more severe effects, including weakness, tremors, seizures, and in extreme cases, coma or death.[5][7]

Chronic Exposure:

-

Carcinogenicity: Animal studies have linked the consumption of 2,4,6-trichlorophenol to an increased incidence of lymphoma, leukemia, and liver cancer.[1][8] It is considered to be reasonably anticipated as a human carcinogen.[8]

-

Other Effects: Prolonged or repeated skin contact may lead to dermatitis.[6] The substance may also have adverse effects on the liver.[6]

Environmental Impact

2,4,6-Trichlorophenol is recognized as an environmental pollutant and has been detected in freshwater ecosystems, such as the Great Lakes.[1] In soil and water, it can be broken down by bacteria and sunlight, a process that can take from one to nineteen days. Due to its toxicity, it poses a significant risk to aquatic life.[9]

Safety and Handling Protocols

Given its hazardous nature, handling 2,4,6-trichlorophenol requires strict adherence to safety protocols to minimize exposure.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a filter respirator for organic gases and particulates appropriate for the airborne concentration of the substance.[6] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[10]

-

Hand Protection: Wear protective gloves.[6]

-

Eye Protection: Safety goggles or a face shield are necessary to prevent eye contact.[6]

-

Skin and Body Protection: Wear protective clothing to avoid skin exposure.[6] Emergency shower facilities should be readily available.[5]

Handling and Storage:

-

Store in a well-closed, properly labeled container, separated from strong oxidants and foodstuffs.[6]

-

The storage area should not have drain or sewer access.[6]

-

Avoid creating dust when handling the solid form.[6]

-

Do not eat, drink, or smoke in areas where TCP is handled or stored.[5]

Spill and Emergency Procedures:

-

In case of a spill, evacuate the area and remove all sources of ignition.[11]

-

Wear appropriate PPE during cleanup.[10]

-

Cover the spill with dry lime, sand, or soda ash and place it in a sealed container for disposal.[5]

-

Disposal of 2,4,6-trichlorophenol must be handled as hazardous waste in accordance with local, state, and federal regulations.[5]

Section 2: 2,2',2''-Nitrilotriethanol (Triethanolamine, TEA)

Properties and Characteristics

2,2',2''-Nitrilotriethanol, commonly known as Triethanolamine (TEA), is a viscous, colorless to pale yellow liquid with a mild ammonia-like odor.[12]

| Property | Value |

| Molecular Formula | C₆H₁₅NO₃ |

| Molar Mass | 149.19 g/mol |

| Appearance | Colorless to pale yellow viscous liquid[12] |

| Melting Point | 17.9-21 °C[13] |

| Boiling Point | ~335 °C[12] |

| Solubility in Water | Miscible[13] |

| Density | 1.124 g/mL at 25 °C[13] |

TEA is hygroscopic and alkaline.[13] It is stable under normal conditions but can react with oxidants.[14]

Industrial and Research Applications

Triethanolamine is a versatile chemical with a wide range of uses in industrial, commercial, and research settings:

-

Cosmetics and Personal Care: It is used as a pH adjuster, emulsifier, and stabilizer in products like creams, lotions, and shampoos.[12]

-

Industrial Products: It acts as a corrosion inhibitor, a component in cleaning products and detergents, and is used in the manufacturing of textiles and cement additives.[13]

-

Laboratory Use: In research, it is used as a laboratory chemical and can be found in cell culture media.[15][16] It is also used in analytical chemistry.[16]

Health Hazards and Toxicology

Triethanolamine is generally considered to have low toxicity, but it can cause irritation.

-

Skin and Eye Contact: It can cause skin irritation and serious eye irritation.[14][17]

-

Inhalation: Inhaling vapors may cause respiratory tract irritation.[14]

-

Carcinogenicity: It is not identified as a known or anticipated carcinogen by NTP or OSHA.[18]

Safety and Handling Protocols

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves.[14]

-

Eye Protection: Wear safety glasses or goggles.[9]

-

Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[14]

Handling and Storage:

-

Store in a cool, well-ventilated place away from strong oxidizing agents.[19]

-

Keep containers tightly closed.[19]

-

Wash hands thoroughly after handling.[19]

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18]

-

Skin Contact: Wash off with soap and plenty of water.[18]

-

Inhalation: Move the person to fresh air. If symptoms persist, consult a physician.[18]

-

Ingestion: Rinse mouth with water and consult a physician.[18]

References

- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. labdepotinc.com [labdepotinc.com]

- 5. nj.gov [nj.gov]

- 6. ICSC 1122 - 2,4,6-TRICHLOROPHENOL [chemicalsafety.ilo.org]

- 7. 2,4,6-Trichlorophenol | 88-06-2 [chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. centro-chem.com [centro-chem.com]

- 13. chembk.com [chembk.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. fishersci.com [fishersci.com]

- 16. chemimpex.com [chemimpex.com]

- 17. chemos.de [chemos.de]

- 18. nwabr.org [nwabr.org]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

In-Depth Technical Guide: Molecular Structure and Characterization of CAS 94087-58-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of the compound identified by CAS number 94087-58-8. This molecule, 4-methoxy-2-methyl-2-butanethiol, is a volatile sulfur compound recognized for its potent aroma, contributing to the characteristic scent of various natural products. While primarily utilized in the flavor and fragrance industries, a thorough understanding of its chemical and physical properties is essential for researchers in various fields, including food science, analytical chemistry, and toxicology.

Molecular Identity and Structure

The compound with CAS number 94087-58-8 is chemically known as 4-methoxy-2-methyl-2-butanethiol.[1][2] Its structure features a tertiary thiol group and an ether functional group.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 94087-58-9 | [1][3][4] |

| IUPAC Name | 4-methoxy-2-methylbutane-2-thiol | [1][3] |

| Molecular Formula | C6H14OS | [1][3][4] |

| Canonical SMILES | CC(C)(CCOC)S | [1] |

| InChI | InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3 | [1][3] |

| InChIKey | XVHGKKGBUDMTIQ-UHFFFAOYSA-N | [1][3] |

Molecular Structure:

Caption: 2D structure of 4-methoxy-2-methyl-2-butanethiol.

Physicochemical Properties

The physicochemical properties of 4-methoxy-2-methyl-2-butanethiol are summarized below. These properties are critical for its handling, analysis, and understanding its behavior in various matrices.

Table 2: Physicochemical Data

| Property | Value | Unit | Source(s) |

| Molecular Weight | 134.24 | g/mol | [1][3][4] |

| Physical Description | Colorless liquid | - | [1] |

| Boiling Point | 159.0 - 160.0 | °C (at 760 mmHg) | [1] |

| Density | 0.915 | g/mL (at 20 °C) | |

| Refractive Index | 1.451 | n20/D | |

| Flash Point | 48.89 | °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol | - | [1] |

| logP (Octanol/Water) | 1.825 (estimated) | - | [2] |

| Odor Threshold | 0.03 - 0.06 | ppb (in oil) | [2] |

Experimental Protocols for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile and semi-volatile compounds.

Objective: To confirm the identity and purity of 4-methoxy-2-methyl-2-butanethiol.

Methodology:

-

Sample Preparation: Dilute the neat compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 µg/mL.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

GC Conditions:

-

Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp at 5 °C/min to 250 °C, and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-350.

-

-

Data Analysis: The identity of the compound is confirmed by comparing the acquired mass spectrum and retention time with a reference standard or a spectral library (e.g., NIST). Purity is estimated by the relative area of the chromatographic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. While public spectral data is limited, a plausible protocol is described.

Objective: To confirm the molecular structure of 4-methoxy-2-methyl-2-butanethiol.

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl3) in an NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 s.

-

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the expected functional groups and their connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Objective: To identify the characteristic functional groups of 4-methoxy-2-methyl-2-butanethiol.

Methodology:

-

Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for S-H (thiol), C-S, C-O (ether), and C-H bonds. A vapor phase IR spectrum is also available for reference.[5]

Caption: General workflow for the characterization of a volatile compound.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that 4-methoxy-2-methyl-2-butanethiol is involved in any specific biological signaling pathways relevant to drug development. Its primary biological effect is its potent aroma, which is perceived by the olfactory system. It is classified as a flavoring agent and has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] Its applications are primarily in the food and fragrance industries.[]

Conclusion

CAS 94087-58-8, identified as 4-methoxy-2-methyl-2-butanethiol, is a well-characterized volatile sulfur compound with significant applications in the flavor and fragrance sector. This guide has provided a detailed summary of its molecular structure and key physicochemical properties based on available data. While specific, published, step-by-step experimental protocols for its synthesis and characterization are scarce, this document outlines plausible and standard analytical methodologies for its identification and purity assessment. For researchers in drug development, it is important to note the current lack of evidence for its involvement in biological signaling pathways beyond olfaction.

References

- 1. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]

- 3. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]

- 4. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

Environmental fate and degradation of 2,4,6-trichlorophenol compound

An In-depth Technical Guide on the Environmental Fate and Degradation of 2,4,6-Trichlorophenol

Introduction

2,4,6-Trichlorophenol (2,4,6-TCP) is a chlorinated aromatic compound characterized by a phenolic ring substituted with three chlorine atoms.[1] Historically, it has seen widespread use as a fungicide, wood preservative, insecticide, antiseptic, and anti-mildew agent for textiles and glues.[1][2] Environmental contamination primarily occurs through industrial wastewater discharge, the application of pesticides, and the degradation of more complex chlorinated compounds.[3]

Due to its toxicity, persistence, and potential for bioaccumulation, 2,4,6-TCP is designated as a priority pollutant by environmental agencies.[4] The United States Environmental Protection Agency (EPA) classifies it as a Group B2 probable human carcinogen, based on animal studies showing an increased incidence of lymphomas, leukemia, and liver cancer with oral exposure.[1][5] Understanding its behavior in the environment and the mechanisms of its breakdown is critical for developing effective remediation strategies. This guide provides a detailed overview of the environmental fate of 2,4,6-TCP and explores its primary degradation pathways, including biodegradation, photodegradation, and abiotic chemical processes.

Environmental Fate and Transport

The environmental distribution of 2,4,6-TCP is governed by its physicochemical properties. It exists as a crystalline solid with a strong phenolic odor, low volatility, and moderate water solubility.[1][6]

-

In Soil: When released to soil, 2,4,6-TCP is expected to dissociate to some extent. The undissociated portion tends to be relatively immobile due to moderate adsorption to organic matter.[2][6] However, it is subject to biodegradation, with a reported half-life ranging from 5 to 20 days.[2] Its moderate solubility means it can be transported with soil water and potentially leach into groundwater.[6]

-

In Water: In aquatic systems, 2,4,6-TCP dissolves and can be slowly removed through volatilization.[6] It has been detected in groundwater, surface water, and drinking water sources, often as a result of industrial effluent or the chlorination of water containing phenols.[2]

-

In Air: Due to its low vapor pressure, significant atmospheric transport is not its primary fate, although it has been detected at low concentrations in ambient air.[2][5]

Table 1: Physicochemical Properties of 2,4,6-Trichlorophenol

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [1] |

| Molar Mass | 197.45 g/mol | [1] |

| Appearance | Colorless to yellow crystals | [1][2] |

| Water Solubility | 800 mg/L at 25°C | [2] |

| log K_ow_ | 3.69 | [2] |

| Vapor Pressure | 0.008 mm Hg at 25°C | [2] |

| pK_a_ | 6.23 at 25°C | [2] |

Biodegradation Pathways

Biodegradation is a key process for the natural attenuation and engineered treatment of 2,4,6-TCP. It can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms that utilize different enzymatic pathways.

Fungal Degradation

The white-rot fungus Phanerochaete chrysosporium is well-studied for its ability to mineralize 2,4,6-TCP.[4] The degradation is initiated by extracellular lignin-modifying enzymes, primarily lignin peroxidases (LiP) and manganese peroxidases (MnP).[4][7]

The pathway proceeds as follows:

-

Oxidative Dechlorination: LiP or MnP catalyzes the oxidation of 2,4,6-TCP, removing the chlorine atom at the C-4 position to produce 2,6-dichloro-1,4-benzoquinone.[4][7]

-

Quinone Reduction: The resulting benzoquinone is reduced to 2,6-dichloro-1,4-dihydroxybenzene.[4]

-

Reductive Dechlorination: This intermediate undergoes reductive dechlorination, where a chlorine atom is replaced by hydrogen, yielding 2-chloro-1,4-dihydroxybenzene.[4]

-

Final Steps: Subsequent hydroxylation and dechlorination steps lead to the formation of 1,2,4-trihydroxybenzene, which can then undergo ring cleavage and be further degraded to CO₂.[4] A notable aspect of this pathway is the removal of all three chlorine atoms before the aromatic ring is broken.[4]

Caption: Fungal degradation pathway of 2,4,6-TCP by P. chrysosporium.

Bacterial Degradation

Numerous bacterial species can degrade 2,4,6-TCP under aerobic conditions, often using it as a sole source of carbon and energy.[8] Genera such as Sphingomonas, Burkholderia, and Pseudomonas have been identified in consortia capable of its mineralization.[8][9]

A common bacterial pathway involves the following steps:

-

Initial Hydroxylation: A monooxygenase enzyme converts 2,4,6-TCP into 2,6-dichlorohydroquinone.[10]

-

Second Hydroxylation: This intermediate is further hydroxylated to form 6-chlorohydroxyquinol.[10]

-

Ring Cleavage: A dioxygenase enzyme cleaves the aromatic ring of 6-chlorohydroxyquinol to produce 2-chloromaleylacetate.[10]

-

Dechlorination and Metabolism: The 2-chloromaleylacetate is then dechlorinated to maleylacetate, which enters central metabolic pathways.[10]

References

- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 4. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Structural Analysis of Einecs 301-950-1

A Technical Guide for Researchers

Introduction

Spectroscopic Data for 2,4,6-Trichlorophenol

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-trichlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data for 2,4,6-trichlorophenol provide key insights into its aromatic structure.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 2H | Ar-H |

| ~5.8 | Singlet | 1H | Ar-OH |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~148 | C-OH |

| ~129 | C-Cl |

| ~128 | C-H |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher).

-

Sample Preparation: A few milligrams of 2,4,6-trichlorophenol are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4,6-trichlorophenol shows characteristic bands for the hydroxyl and aromatic C-Cl and C-H bonds.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3600 | Broad, Medium | O-H stretch (hydroxyl group) |

| ~3050-3100 | Sharp, Weak | Aromatic C-H stretch |

| ~1450-1600 | Medium | Aromatic C=C ring stretch |

| ~1200-1300 | Strong | C-O stretch |

| ~600-800 | Strong | C-Cl stretch |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the solution is placed in a liquid cell.

-

-

Data Acquisition: A background spectrum (of the KBr pellet, Nujol, or solvent) is first recorded. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 2,4,6-trichlorophenol provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 196, 198, 200 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to three chlorine isotopes) |

| 160, 162, 164 | Medium | [M-HCl]⁺ |

| 132, 134 | Medium | [M-Cl-CO]⁺ |

| 97 | Low | [C₅H₂O]⁺ |

| 62 | Low | [C₅H₂]⁺ |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron ionization (EI) is a common method for volatile compounds like 2,4,6-trichlorophenol. In EI, the sample is bombarded with a high-energy electron beam.

-

Data Acquisition: The instrument is set to scan a specific mass range (e.g., m/z 40-300). The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Formation of Einecs 301-950-1

The compound this compound is formed through an acid-base reaction between 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine). The acidic phenolic proton of 2,4,6-trichlorophenol is transferred to the basic nitrogen atom of triethanolamine, forming an ionic salt.

Caption: Formation of this compound from its constituent molecules.

Conclusion

This guide has summarized the available spectroscopic data for 2,4,6-trichlorophenol, a key component of this compound. The provided NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for researchers. While direct spectroscopic information for the complete compound is lacking, the data presented here for its acidic component provides a strong foundation for its characterization and analysis. Further research to obtain and publish the full spectroscopic profile of the 1:1 compound is encouraged to provide a more complete understanding of its chemical properties.

In-Depth Technical Guide: Solubility of Einecs 301-950-1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of the chemical substance identified by Einecs 301-950-1 . This substance is chemically defined as 2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1) , with the corresponding CAS Number 94087-58-8 .[1]

The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various applications, including chemical synthesis, formulation development, and biological systems. This guide summarizes the available quantitative and qualitative solubility data for the individual components of this compound and provides insights into the expected solubility of the resulting salt. Detailed experimental protocols for solubility determination are also presented.

Chemical Identity and Components

This compound is an acid-base salt formed from the reaction of 2,4,6-trichlorophenol (TCP) and 2,2',2''-nitrilotriethanol, commonly known as triethanolamine (TEA).

-

2,4,6-Trichlorophenol (TCP): A chlorinated phenol that exists as a white to yellowish crystalline solid.[2] It is known for its use as a fungicide, herbicide, and antiseptic.[2]

-

Triethanolamine (TEA): A tertiary amine and a triol, appearing as a viscous, colorless to pale yellow liquid.[3] It is widely used as a pH adjuster, emulsifier, and surfactant in various industrial and pharmaceutical applications.

The formation of a 1:1 compound involves the acidic phenolic proton of TCP transferring to the basic nitrogen atom of TEA, forming a triethanolammonium 2,4,6-trichlorophenoxide salt. This transformation from two distinct molecules into a salt significantly alters the overall physicochemical properties, including solubility.

Solubility Profile

Solubility of 2,4,6-Trichlorophenol (TCP)

2,4,6-Trichlorophenol is generally characterized by its low solubility in water and good solubility in many organic solvents.[4][5][6][7] Its solubility is enhanced by the presence of chlorine substituents, which increase its lipophilicity.[4]

Table 1: Quantitative Solubility of 2,4,6-Trichlorophenol (TCP) in Various Solvents [8]

| Solvent | Solubility ( g/100 g) |

| Acetone | 525 |

| Methanol | 525 |

| Denatured Alcohol | 400 |

| Diacetone Alcohol | 335 |

| Benzene | 113 |

| Toluene | 100 |

| Pine Oil | 163 |

| Carbon Tetrachloride | 37 |

| Turpentine | 37 |

| Stoddard Solvent | 16 |

| Water (at 25 °C) | 0.05 |

Data sourced from PubChem.[8]

TCP is also reported to be soluble in ethanol, ethyl ether, and acetic acid.[8]

Solubility of Triethanolamine (TEA)

Triethanolamine is a polar molecule due to its hydroxyl groups and is miscible with water in all proportions.[3] It also exhibits good solubility in several polar organic solvents.

Table 2: Qualitative and Quantitative Solubility of Triethanolamine (TEA)

| Solvent | Solubility | Reference |

| Water | Miscible | [3][9] |

| Methanol | Miscible | [9][10] |

| Acetone | Miscible | [9][10] |

| Chloroform | Soluble | [8] |

| Benzene | Soluble | [10] |

| Ether | Soluble | [10] |

| Carbon Tetrachloride | Slightly Soluble | [9][10] |

| n-Heptane | Slightly Soluble | [10] |

Predicted Solubility of this compound

The formation of the triethanolammonium salt of 2,4,6-trichlorophenol is expected to significantly influence its solubility profile compared to its individual components. Amine salts of phenols are often liquids or solids with different solubility characteristics than the parent compounds.[11]

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): Given that both TCP and TEA are soluble to miscible in these solvents, the resulting salt is also expected to be highly soluble.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): High solubility is also anticipated in these solvents due to the polar nature of the salt and the good solubility of the individual components.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is likely to be lower than that of TCP alone. While TCP has significant nonpolar character, the ionic nature of the salt will decrease its affinity for nonpolar environments. However, some solubility may still be observed due to the organic nature of the cation and anion.

-

In Water: The formation of the salt is expected to increase the aqueous solubility compared to TCP. Phenolic salts, such as sodium phenoxide, are significantly more water-soluble than their corresponding phenols.[12] While TCP has very low water solubility, the triethanolammonium salt will be more polar and have a higher affinity for water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following sections outline methodologies for determining the solubility of a compound in aqueous and organic solvents.

Determination of Solubility in Water (OECD Test Guideline 105)

The OECD Test Guideline 105 is a widely accepted method for determining the water solubility of chemical substances.[1][3][5] It comprises two primary methods: the Column Elution Method and the Flask Method.

a) Column Elution Method (for solubilities below 10⁻² g/L):

-

Preparation: A column is filled with an inert support material coated with the test substance.

-

Elution: Water is passed through the column at a slow, controlled rate.

-

Analysis: The concentration of the substance in the eluate is determined using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).

-

Equilibrium: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, indicating that saturation has been reached.

b) Flask Method (for solubilities above 10⁻² g/L):

-

Equilibration: An excess amount of the test substance is added to water in a flask. The flask is then agitated at a constant temperature (typically 20 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.

Diagram: Experimental Workflow for OECD 105 Flask Method

Caption: Workflow for determining water solubility using the OECD 105 Flask Method.

General Method for Determination of Solubility in Organic Solvents

While no single standardized guideline equivalent to OECD 105 exists for all organic solvents, a common laboratory procedure involves the following steps:

-

Sample Preparation: A known mass of the test substance is placed in a vial.

-

Solvent Addition: A measured volume of the organic solvent is added incrementally to the vial.

-

Dissolution: The mixture is agitated, and if necessary, gently heated to facilitate dissolution.

-

Observation: The point at which the substance completely dissolves is noted.

-

Calculation: The solubility is calculated based on the mass of the substance and the volume of solvent required for complete dissolution.

For more precise quantitative measurements, a saturated solution can be prepared and analyzed similarly to the OECD 105 Flask Method.

References

- 1. filab.fr [filab.fr]

- 2. Phenols and amines | PPT [slideshare.net]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. US2313988A - Amine salts of phenols - Google Patents [patents.google.com]

- 12. Phenol - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on the Thermal Stability and Decomposition of CAS 94087-58-8

Disclaimer: An exhaustive search for the chemical identity of CAS number 94087-58-8 has yielded ambiguous and conflicting results, preventing the compilation of a specific technical guide on its thermal stability and decomposition. This document outlines the challenges in identifying the compound and provides general information on the thermal analysis of structurally related compounds, which may serve as a preliminary reference for researchers.

Challenges in Chemical Identification

Initial database searches for CAS 94087-58-8 did not yield a definitive chemical name or structure. Some sources provide conflicting information, while others lack the necessary detail for positive identification. Notably, a compound with a very similar CAS number, 4-Methoxy-2-methyl-2-butanethiol (CAS 94087-83-9) , is well-documented. It is possible that the requested CAS number contains a typographical error.

Given the uncertainty, this guide will discuss the thermal stability and decomposition of a plausible, structurally related compound, 2-(2-formylphenoxy)benzoic acid , based on initial assumptions. However, it is crucial to note that no direct experimental data for the thermal analysis of this specific compound was found in the public domain. The following sections are therefore based on established principles of thermal analysis and data for analogous aromatic carboxylic acids and aldehydes.

General Principles of Thermal Stability and Decomposition of Aromatic Carboxylic Acids

Aromatic carboxylic acids, such as benzoic acid and its derivatives, are generally crystalline solids with relatively high thermal stability. Their decomposition behavior is influenced by the nature and position of substituents on the aromatic ring. Common analytical techniques to evaluate thermal stability include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For aromatic carboxylic acids, TGA can reveal:

-

Dehydration: Loss of water molecules, if the compound is a hydrate.

-

Sublimation: Some carboxylic acids can sublime before melting or decomposing.

-

Decomposition Temperature: The temperature range over which the compound degrades.

-

Residual Mass: The amount of non-volatile residue remaining after decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For aromatic carboxylic acids, DSC can identify:

-

Melting Point: The temperature at which the solid phase transitions to a liquid.

-

Enthalpy of Fusion: The amount of energy required for melting.

-

Crystallization: The temperature at which a molten sample solidifies upon cooling.

-

Polymorphic Transitions: Solid-state phase changes between different crystalline forms.

-

Decomposition: Exothermic or endothermic events associated with degradation.

Hypothetical Thermal Behavior of 2-(2-formylphenoxy)benzoic acid

While no specific data is available, the thermal behavior of 2-(2-formylphenoxy)benzoic acid can be hypothesized based on its functional groups: a carboxylic acid, an aldehyde, and a diaryl ether linkage.

Expected Thermal Events:

-

Melting: An endothermic event corresponding to the melting of the crystalline solid.

-

Decarboxylation: The primary decomposition pathway for many aromatic carboxylic acids is the loss of carbon dioxide (CO2) from the carboxyl group. This would likely be a major decomposition step.

-

Oxidation of the Aldehyde: The formyl group is susceptible to oxidation, especially in an oxidizing atmosphere (e.g., air), which could lead to the formation of a dicarboxylic acid.

-

Cleavage of the Ether Linkage: The phenoxy bond may cleave at higher temperatures, leading to the formation of phenol and benzoic acid derivatives.

-

Further Fragmentation: At elevated temperatures, the aromatic rings will likely fragment, leading to the formation of smaller volatile molecules and a carbonaceous residue.

Experimental Protocols for Thermal Analysis

Should a sample of CAS 94087-58-8 or a related compound become available, the following general experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the sample into a clean TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine melting point, enthalpy of fusion, and other thermal transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the sample into a clean DSC pan (e.g., aluminum).

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

A second heating scan may be performed to investigate any changes in the material's thermal properties after melting and recrystallization.

-

Analyze the DSC thermogram to determine the onset temperature and peak temperature of melting, as well as the enthalpy of fusion.

Visualization of Analytical Workflow

The logical workflow for characterizing the thermal stability of a novel compound is depicted below.

Caption: Workflow for Thermal Stability Characterization.

Hypothetical Decomposition Pathway

A potential thermal decomposition pathway for a phenoxy benzoic acid derivative is outlined below. This diagram illustrates a logical sequence of bond cleavages that might occur upon heating.

Caption: Hypothetical Decomposition Pathway.

Conclusion

A definitive technical guide on the thermal stability and decomposition of CAS 94087-58-8 cannot be provided due to the ambiguity surrounding its chemical identity. Researchers and drug development professionals are strongly advised to first confirm the precise chemical structure associated with this CAS number. Once identified, the experimental protocols and general principles outlined in this document can serve as a foundation for a thorough investigation of its thermal properties. The provided workflows and hypothetical pathways offer a conceptual framework for such an analysis.

An In-depth Technical Guide to the Historical Research of 2,4,6-Trichlorophenol and Nitrilotriethanol

This technical guide provides a comprehensive overview of the historical research on two industrially significant compounds: 2,4,6-trichlorophenol and nitrilotriethanol. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, properties, applications, toxicological effects, and the evolution of their analytical methodologies.

2,4,6-Trichlorophenol: A Compound with a Complex History

2,4,6-Trichlorophenol (TCP) is a chlorinated phenol that has seen wide use as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative.[1] First prepared in 1836, its commercial production in the United States began in 1950.[2] However, its use has significantly declined due to the formation of toxic dioxin and furan byproducts during its manufacturing and use.[3] In 1975, production by the sole U.S. manufacturer was discontinued because of the high costs associated with removing these toxic impurities.[4]

Physical and Chemical Properties

2,4,6-Trichlorophenol exists as colorless to yellow crystals with a strong phenolic odor.[5] It is practically insoluble in water but soluble in various organic solvents.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃O | [6] |

| Molecular Weight | 197.45 g/mol | [6] |

| Melting Point | 69 °C | [5] |

| Boiling Point | 246 °C | [5] |

| Water Solubility | 0.800 g/L at 25°C | [5] |

| log Kow | 3.69 | [5] |

| pKa | 6.23 at 25°C | [5] |

Historical Synthesis Protocols

The primary historical method for the synthesis of 2,4,6-trichlorophenol was the direct chlorination of phenol.

Experimental Protocol: Direct Chlorination of Phenol (based on historical accounts)

This protocol is a composite of early 20th-century methods described in various sources.[7][8]

-

Materials: Phenol, chlorine gas, ferric chloride (catalyst, optional).

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a gas inlet tube, place a measured quantity of phenol.

-

Gently heat the phenol to 50-55 °C to melt it.

-

Begin bubbling a slow stream of chlorine gas through the molten phenol. The reaction is exothermic, and the temperature should be carefully monitored and maintained between 70-75 °C.[5]

-

Continue the chlorination until the desired degree of substitution is achieved. Historically, this was often monitored by the increase in the melting point of the reaction mixture to around 67 °C.[7][8]

-

Upon completion, the reaction mixture is cooled to obtain the crude 2,4,6-trichlorophenol.

-

Purification: The crude product is then purified by fractional distillation or recrystallization from a suitable solvent, such as hot absolute ethanol, to yield white, needle-like crystals.[5]

-

Historical Analytical Methods

Early quantitative analysis of 2,4,6-trichlorophenol relied on classical wet chemistry techniques. The evolution of analytical instrumentation, particularly chromatography, revolutionized its detection and quantification.

-

Early Methods (Pre-1950s): Colorimetric and titrimetric methods were likely employed. These methods, while less specific, provided a means of estimating the concentration of phenolic compounds.

-

The Advent of Chromatography (Mid-20th Century): The development of gas chromatography (GC) in the 1940s and 1950s provided a powerful tool for separating and quantifying individual chlorophenols.[9] Early applications would have used packed columns.

-

Capillary GC and GC-MS (Late 20th Century): The introduction of capillary columns and the coupling of GC with mass spectrometry (MS) significantly improved resolution and provided definitive identification of 2,4,6-trichlorophenol and its isomers, even in complex matrices.

Experimental Protocol: Early Gas Chromatographic Analysis of Phenols

This is a representative protocol from the mid-20th century for the analysis of phenols.[3]

-

Instrumentation: Gas chromatograph with a flame ionization detector (FID).

-

Column: A packed column, for instance, with a stationary phase like didecyl phthalate and phosphoric acid on a solid support.

-

Carrier Gas: An inert gas such as helium or nitrogen.

-

Temperature Program: Isothermal or a simple temperature ramp to elute the compounds.

-

Sample Preparation: The sample containing 2,4,6-trichlorophenol would be dissolved in a suitable solvent and injected into the chromatograph. For aqueous samples, a liquid-liquid extraction would be performed first.

-

Quantification: Quantification would be achieved by comparing the peak area of the analyte to that of a known standard.

Toxicological Effects and Signaling Pathways

2,4,6-Trichlorophenol is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[10] Studies in animals have shown that oral exposure can lead to lymphomas, leukemia, and liver cancer.[4]

The cytotoxicity of 2,4,6-trichlorophenol is understood to involve a cascade of cellular events, including oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death).[2]

Nitrilotriethanol (Triethanolamine): A Versatile Industrial Chemical

Nitrilotriethanol, more commonly known as triethanolamine (TEA), is a viscous organic compound that is both a tertiary amine and a triol.[11] It has been a versatile and widely used chemical in industrial and consumer products since the mid-20th century.[12] Its primary applications include use as a surfactant, emulsifier, pH adjuster, and chemical intermediate.[13]

Physical and Chemical Properties

Triethanolamine is a colorless, viscous liquid, although it may appear yellow due to impurities. It has a mild ammonia-like odor.[14]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅NO₃ | [14] |

| Molecular Weight | 149.19 g/mol | [14] |

| Melting Point | 21.6 °C | [14] |

| Boiling Point | 335.4 °C | [14] |

| Density | 1.124 g/cm³ at 20 °C | [14] |

| Flash Point | 179 °C | [14] |

| Solubility | Miscible with water, ethanol, and acetone | [14] |

Historical Synthesis Protocols

The industrial production of triethanolamine involves the reaction of ethylene oxide with aqueous ammonia.[15] The ratio of the products—monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA)—can be controlled by adjusting the stoichiometry of the reactants.[10]

Experimental Protocol: Synthesis of Ethanolamines from Ethylene Oxide and Ammonia (based on industrial process descriptions)

This protocol outlines the general principles of the industrial synthesis process.[7][10][16]

-

Materials: Ethylene oxide, aqueous ammonia.

-

Procedure:

-

Aqueous ammonia and ethylene oxide are continuously fed into a reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter to control the product distribution. Higher ratios of ammonia favor the formation of monoethanolamine.

-

The reaction is carried out in the liquid phase under elevated pressure and temperature. The reaction is exothermic, and the temperature is typically controlled within a specific range to ensure safety and desired product formation.

-

The reaction mixture, containing unreacted ammonia, water, and a mixture of mono-, di-, and triethanolamine, is then subjected to a separation process.

-

Purification: The unreacted ammonia and water are typically removed first. The resulting mixture of ethanolamines is then separated by fractional distillation to isolate pure triethanolamine.

-

Historical Analytical Methods

The quantitative analysis of triethanolamine has evolved from classical titrimetric methods to sophisticated chromatographic techniques.

-

Early Methods (Early to Mid-20th Century): Titrimetric methods were commonly used for the determination of amines. Non-aqueous titrations using a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid were employed to quantify weak bases like triethanolamine.[17]

-

Chromatographic Methods (Mid-20th Century to Present): Gas chromatography (GC) and, later, high-performance liquid chromatography (HPLC) became the methods of choice for the analysis of triethanolamine, offering better separation and specificity.[18][19]

Experimental Protocol: Historical Titrimetric Determination of Tertiary Amines

This protocol is based on general principles of non-aqueous titrations for amines from the mid-20th century.[13]

-

Materials: Triethanolamine sample, glacial acetic acid (solvent), perchloric acid in glacial acetic acid (titrant), crystal violet (indicator).

-

Procedure:

-

Accurately weigh a sample of triethanolamine and dissolve it in glacial acetic acid.

-

Add a few drops of crystal violet indicator to the solution.

-

Titrate the solution with a standardized solution of perchloric acid in glacial acetic acid.

-

The endpoint is indicated by a color change of the indicator.

-

The concentration of triethanolamine is calculated based on the volume of titrant used and the stoichiometry of the reaction.

-

Toxicological Effects and Biochemical Pathways

Triethanolamine is generally considered to have low toxicity.[20] However, some studies have indicated potential health effects. Dermal application in animal studies has shown evidence of skin irritation.[21] One proposed mechanism of toxicity, particularly in relation to liver tumors observed in mice, is the induction of choline deficiency.[5] Triethanolamine may interfere with choline uptake and metabolism within cells.

References

- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. alegesanatos.ro [alegesanatos.ro]

- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Triethanolamine synthesis - chemicalbook [chemicalbook.com]

- 8. Sciencemadness Discussion Board - How to make 2,4,6 Trichlorophenol? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US4119670A - Process and reactor for preparing ethanolamines - Google Patents [patents.google.com]

- 11. Triethanolamine - Wikipedia [en.wikipedia.org]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 14. EP0299892A1 - Process for preparing 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 15. epa.gov [epa.gov]

- 16. US8383861B2 - Methods for making ethanolamine(s) and ethyleneamine(s) from ethylene oxide and ammonia, and related methods - Google Patents [patents.google.com]

- 17. cir-safety.org [cir-safety.org]

- 18. CN104634896B - The method for quick of triethanolamine ester - Google Patents [patents.google.com]

- 19. Determination of Industrial Triethanolamine by Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Einecs 301-950-1: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: Emerging Research Frontiers and Drug Development Opportunities

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research areas for the chemical compound 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by Einecs number 301-950-1 and CAS number 3919-74-2. While primarily known as a key intermediate in the synthesis of the antibiotic flucloxacillin, the inherent structural motifs of this molecule—a halogenated phenyl ring and an isoxazole core—suggest a broader therapeutic potential that warrants further investigation.[1] This document outlines promising avenues for research, detailed experimental protocols, and the potential signaling pathways that may be modulated by this compound and its derivatives.

Core Compound Specifications

To facilitate further research, the fundamental properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized below.

| Property | Value | Reference |

| Einecs Number | 301-950-1 | - |

| CAS Number | 3919-74-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [1][3][5][6][7] |

| Molecular Weight | 255.63 g/mol | [1][3] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [1][3] |

| Synonyms | Fcimic acid, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid | [2][5] |

| Physical Form | Solid, White to cream to yellow to pale brown powder | [2][5][7] |

Potential Research Areas and Therapeutic Targets

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[8][9][10] Based on the known activities of this chemical class and the specific structural features of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the following research areas are proposed:

Novel Antimicrobial Agents

Given its role as a precursor to an antibiotic, the most direct line of inquiry is to investigate the intrinsic antimicrobial properties of the core molecule and its derivatives. Research should focus on:

-

Broad-spectrum antibacterial and antifungal screening: Evaluating the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

-

Mechanism of action studies: Investigating the potential inhibition of key bacterial enzymes, such as DNA gyrase or transpeptidases, which are common targets for antimicrobial drugs.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs by modifying the carboxylic acid group (e.g., esterification, amidation) and the phenyl ring substituents to optimize antimicrobial potency and reduce toxicity.

Anti-inflammatory Drug Discovery

Many isoxazole-containing compounds are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory signaling pathways. Potential research includes:

-

In vitro anti-inflammatory assays: Assessing the inhibition of COX-1 and COX-2 enzymes and the suppression of inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Investigation of signaling pathway modulation: Examining the effect of the compound on key inflammatory pathways such as NF-κB and MAPK signaling.

Anticancer Therapeutics

The isoxazole moiety is present in several anticancer agents. The potential of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an anticancer therapeutic could be explored through:

-

Cytotoxicity screening: Evaluating the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.

-

Apoptosis induction assays: Determining if the compound induces programmed cell death in cancer cells through methods like flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

-

Kinase inhibition profiling: Screening the compound against a panel of kinases that are known to be dysregulated in cancer, as many kinase inhibitors feature heterocyclic cores.

Herbicidal Activity

A study on a derivative, 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, has demonstrated good herbicidal activity.[11] This suggests a potential application in agrochemicals. Research in this area could involve:

-

Screening for herbicidal effects: Testing the compound and its derivatives against a variety of common weeds.

-

Target identification: Investigating the biochemical target of its herbicidal action, for example, by looking for inhibition of key plant enzymes.

Experimental Protocols

To facilitate the exploration of the proposed research areas, the following are detailed methodologies for key experiments.

Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

A common synthetic route involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine to form an oxime, followed by chlorination and subsequent cyclization with methyl acetoacetate. A more recent, improved synthesis method avoids the use of phosphorus oxychloride, which is corrosive and environmentally hazardous.[9]

Improved Synthesis Protocol:

-

Reaction Setup: To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.

-

Addition of Reagent: While stirring at room temperature, slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes. An HCl absorption system should be in place.

-

Reflux: After the addition is complete, raise the temperature to 110°C and reflux for 2 hours.

-

Purification: After the reaction, recover the toluene by vacuum distillation. The product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, can be collected as a fraction at 168-170°C under 0.667 KPa and solidified by freezing. The carboxylic acid can be obtained by hydrolysis of the acid chloride.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Grow bacterial strains in Mueller-Hinton Broth (MHB) to an optical density corresponding to a standard concentration (e.g., 10⁸ CFU/mL). Dilute the culture to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB in a 96-well microtiter plate.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate, arachidonic acid.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the COX-2 enzyme solution and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: Add the arachidonic acid solution to initiate the enzymatic reaction.

-

Measurement of Prostaglandin Production: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Calculation of IC₅₀: Calculate the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀).

Potential Signaling Pathway Modulation

Based on the known mechanisms of action of other isoxazole-containing drugs, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives could potentially modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory drugs act by inhibiting this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Aurora Kinase Signaling in Cancer

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation.[12] Their overexpression is linked to various cancers, making them an attractive target for anticancer drug development.[12][13]

Caption: Potential inhibition of Aurora A kinase by this compound leading to apoptosis.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for screening and developing a new therapeutic agent based on the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid scaffold.

Caption: A generalized workflow for the discovery and development of drugs based on this compound.

This technical guide provides a foundational framework for initiating research into the therapeutic potential of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. The versatility of the isoxazole core, combined with the specific substitutions on this compound, presents a compelling case for its exploration beyond its current role as a synthetic intermediate. The outlined research areas, experimental protocols, and potential mechanisms of action are intended to catalyze further investigation and unlock new opportunities in drug discovery and development.

References

- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 2. Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Buy Online [thermofisher.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. scientifictemper.com [scientifictemper.com]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. connectjournals.com [connectjournals.com]

- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of 2,4,6-Tris(tert-butyl)phenol (Einecs 301-950-1) in Environmental Samples

Application Note & Protocol

Introduction

2,4,6-Tris(tert-butyl)phenol (TTBP), identified by Einecs number 301-950-1 and CAS number 732-26-3, is a synthetic phenolic compound widely used as an antioxidant in fuels, lubricants, and plastics.[1][2] Its persistence, bioaccumulative potential, and toxicity to aquatic organisms have raised environmental concerns.[1][3] Consequently, robust and sensitive analytical methods are crucial for monitoring its presence in various environmental matrices to assess exposure and ensure environmental protection. This document provides detailed application notes and protocols for the detection of 2,4,6-Tris(tert-butyl)phenol in water, soil, and biological samples, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,6-Tris(tert-butyl)phenol is presented in the table below. These properties are essential for developing effective extraction and analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O | [4] |

| Molecular Weight | 262.43 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Melting Point | 131 °C | [3] |

| Boiling Point | 278 °C | [3] |

| Water Solubility | 35 mg/L | [3] |

| Log Kₒw | 6.06 | [3] |

| Vapor Pressure | 0.088 Pa at 25°C | [3] |

Analytical Techniques

The primary analytical techniques for the determination of 2,4,6-Tris(tert-butyl)phenol in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of the compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of 2,4,6-Tris(tert-butyl)phenol using various methods.

| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Water | GC-MS | 0.005 mg/L | - | 88 - 111 | [6] |

| Soil/Sediment | GC-MS | 0.3 µg/g | - | 80 - 113 | [6] |

| Human Serum | GC-MS | - | 0.054 ng/mL | - | [7] |

| Indoor Dust | LC-MS/MS | - | 1.1 ng/g | - | [3] |

| Human Plasma | LC-MS/MS | - | 0.06 ng/g | - | [3] |

Experimental Protocols

Protocol 1: Analysis of 2,4,6-Tris(tert-butyl)phenol in Water by GC-MS

This protocol is adapted from general principles of EPA Method 528 for phenols in drinking water.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate 2,4,6-Tris(tert-butyl)phenol from a water sample.

-

Materials:

-

1 L water sample

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

-

Methanol (HPLC grade)

-

Dichloromethane (pesticide grade)

-

Sodium sulfite (for dechlorination, if necessary)

-

Hydrochloric acid (for pH adjustment)

-

SPE manifold

-

Nitrogen evaporator

-

-

Procedure:

-

If the sample contains residual chlorine, add 80 mg of sodium sulfite per liter and mix well.

-

Adjust the sample pH to ≤ 2 with hydrochloric acid.

-

Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

-

Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

After the entire sample has passed, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

-

Elute the trapped analytes with 5-10 mL of dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

-

2. GC-MS Analysis

-

Objective: To separate, identify, and quantify 2,4,6-Tris(tert-butyl)phenol.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Typical GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Typical MS Conditions:

-